An In-Depth Technical Guide to 1-(4-Vinylphenyl)ethanone for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 1-(4-Vinylphenyl)ethanone for Researchers and Drug Development Professionals
An Introduction to a Versatile Building Block: 1-(4-Vinylphenyl)ethanone, also known as 4'-vinylacetophenone, is a bifunctional organic compound of significant interest in the fields of polymer chemistry and pharmaceutical development. Its chemical structure, featuring both a reactive vinyl group and a ketone moiety, makes it a valuable precursor for a wide array of chemical transformations and polymerizations. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key applications to support its use in research and development.
Core Physical and Chemical Properties
1-(4-Vinylphenyl)ethanone is a solid at room temperature, with a melting point that allows for easy handling. Its key physical and chemical data are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][3] |
| CAS Number | 10537-63-0 | [1][3] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 32 - 37 °C | [1][4] |
| Boiling Point | 110 °C at 12 Torr | [5] |
| Density (Predicted) | 0.995 ± 0.06 g/cm³ | [5] |
| InChI Key | HDXVSRDSYNPSAE-UHFFFAOYSA-N | [2][3] |
Spectroscopic and Analytical Data
Accurate characterization of 1-(4-Vinylphenyl)ethanone is crucial for its effective use. While readily available experimental spectra with detailed peak assignments are limited in the public domain, predicted spectral data and data from analogous compounds provide valuable guidance for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 5.0-7.0 ppm), the aromatic protons (around 7.0-8.0 ppm), and a singlet for the methyl protons of the acetyl group (around 2.6 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (around 197 ppm), the carbons of the vinyl group, the aromatic carbons, and the methyl carbon. For instance, in the closely related 4-bromoacetophenone, the carbonyl carbon appears at 197.1 ppm, and the methyl carbon is at 26.5 ppm.[6]
Infrared (IR) Spectroscopy: The IR spectrum of 1-(4-Vinylphenyl)ethanone will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone (typically around 1680 cm⁻¹) and the C=C stretching of the vinyl group and the aromatic ring. The region below 1500 cm⁻¹ will contain a "fingerprint" of unique absorptions characteristic of the molecule's overall structure.[7]
Solubility Profile: Based on its chemical structure, 1-(4-Vinylphenyl)ethanone is expected to be soluble in a range of common organic solvents. "Like dissolves like" is a guiding principle; its aromatic and ketone functionalities suggest good solubility in moderately polar to nonpolar solvents. It is likely soluble in solvents such as:
-
Acetone
-
Chloroform
-
Ethyl acetate
-
Ethanol
-
Methanol
-
Toluene
It is expected to have low solubility in water and nonpolar aliphatic hydrocarbons like hexane.[8][9][10]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of 1-(4-Vinylphenyl)ethanone, based on established chemical principles.
Synthesis of 1-(4-Vinylphenyl)ethanone
A common and effective method for the synthesis of 1-(4-Vinylphenyl)ethanone is through a palladium-catalyzed cross-coupling reaction, such as the Stille coupling, which involves the reaction of an organotin compound with an organic halide.[11][12]
Reaction Scheme:
Figure 1: Synthesis of 1-(4-Vinylphenyl)ethanone via Stille Coupling.
Experimental Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoacetophenone (1.0 eq), vinyltributyltin (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Solvent Addition: Add anhydrous toluene as the solvent via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[13] Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.[14]
Purification of 1-(4-Vinylphenyl)ethanone
Workflow for Purification:
Figure 2: Purification workflow for 1-(4-Vinylphenyl)ethanone.
Chemical Reactivity and Applications
The dual functionality of 1-(4-Vinylphenyl)ethanone makes it a highly versatile monomer and synthetic intermediate.
Polymerization
The vinyl group readily undergoes polymerization via various mechanisms, including free radical, anionic, and controlled radical polymerization techniques. This allows for the synthesis of well-defined polymers with pendant acetylphenyl groups. These polymers, known as polyvinyl ketones (PVKs), exhibit interesting properties such as photo-responsiveness, making them suitable for applications in photoresists and other photolithographic processes.[3]
Polymerization Pathway:
Figure 3: General polymerization scheme of 1-(4-Vinylphenyl)ethanone.
Synthetic Intermediate in Drug Discovery
The ketone functional group serves as a handle for a variety of chemical transformations, enabling the synthesis of more complex molecules with potential pharmacological activity. For example, it can undergo condensation reactions with aldehydes to form chalcones, which are precursors to a wide range of heterocyclic compounds, including pyrazolines and pyrimidines. These heterocyclic scaffolds are present in many biologically active molecules and are of great interest in drug discovery programs.[3]
Signaling Pathway to Bioactive Molecules:
Figure 4: Synthetic pathway from 1-(4-Vinylphenyl)ethanone to bioactive heterocycles.
Safety and Handling
1-(4-Vinylphenyl)ethanone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. It is typically stored in a cool, dry place away from light and sources of ignition.[12]
This technical guide provides a solid foundation for researchers and drug development professionals working with 1-(4-Vinylphenyl)ethanone. By understanding its properties and having access to detailed experimental protocols, scientists can effectively utilize this versatile compound in their research endeavors.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-(4-Vinylphenyl)ethanone | 10537-63-0 | Benchchem [benchchem.com]
- 4. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. organometallics.it [organometallics.it]
- 10. csustan.edu [csustan.edu]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. orgsyn.org [orgsyn.org]
- 14. scs.illinois.edu [scs.illinois.edu]
